molecular formula C16H18N2O B14506489 Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl- CAS No. 63070-43-9

Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-

Cat. No.: B14506489
CAS No.: 63070-43-9
M. Wt: 254.33 g/mol
InChI Key: AFZLWJDRFLEHKN-UHFFFAOYSA-N
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Description

Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- is an organic compound with the molecular formula C16H18N2O It is a derivative of urea, characterized by the presence of a phenyl group and a 2,5-dimethylphenyl group attached to the nitrogen atoms of the urea moiety

Chemical Reactions Analysis

Types of Reactions

Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its aromatic structure allows it to interact with various receptors, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Urea, N,N’-dimethyl-: A similar compound with two methyl groups attached to the nitrogen atoms.

    Urea, N,N’-diphenyl-: Another derivative with two phenyl groups attached to the nitrogen atoms.

Uniqueness

Urea, N-[(2,5-dimethylphenyl)methyl]-N’-phenyl- is unique due to the presence of both a phenyl group and a 2,5-dimethylphenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other urea derivatives .

Properties

CAS No.

63070-43-9

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-phenylurea

InChI

InChI=1S/C16H18N2O/c1-12-8-9-13(2)14(10-12)11-17-16(19)18-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,17,18,19)

InChI Key

AFZLWJDRFLEHKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(=O)NC2=CC=CC=C2

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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